

Technical Guide: Bis(4-methylsulfanylphenyl)methanone (CAS 63084-99-1)

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Compound of Interest

Compound Name: Bis(4-methylsulfanylphenyl)methanone

Cat. No.: B1267782

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylsulfanylphenyl)methanone, also known as 4,4'-bis(methylthio)benzophenone, is an organic compound with the CAS number 63084-99-1. This document provides a comprehensive overview of its known properties, a proposed synthesis protocol, and an exploration of its potential applications based on the characteristics of related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides theoretical insights for research and development purposes.

Chemical and Physical Properties

The known physical and chemical properties of **Bis(4-methylsulfanylphenyl)methanone** are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
CAS Number	63084-99-1	N/A
Molecular Formula	C ₁₅ H ₁₄ OS ₂	N/A
Molecular Weight	274.4 g/mol	N/A
Melting Point	125.5 °C	N/A
Boiling Point	435.5 °C	N/A
Flash Point	189.1 °C	N/A
XLogP3	4.6	N/A
Hydrogen Bond Acceptor Count	3	N/A
Rotatable Bond Count	4	N/A

Synthesis

A detailed experimental protocol for the synthesis of **Bis(4-methylsulfanylphenyl)methanone** is not readily available in the cited literature. However, a plausible and widely used method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol is based on the general principles of Friedel-Crafts acylation, using thioanisole as the aromatic substrate.

Reaction:

2 Thioanisole + Phosgene (or equivalent) --(Lewis Acid Catalyst)--> **Bis(4-methylsulfanylphenyl)methanone** + 2 HCl

Materials:

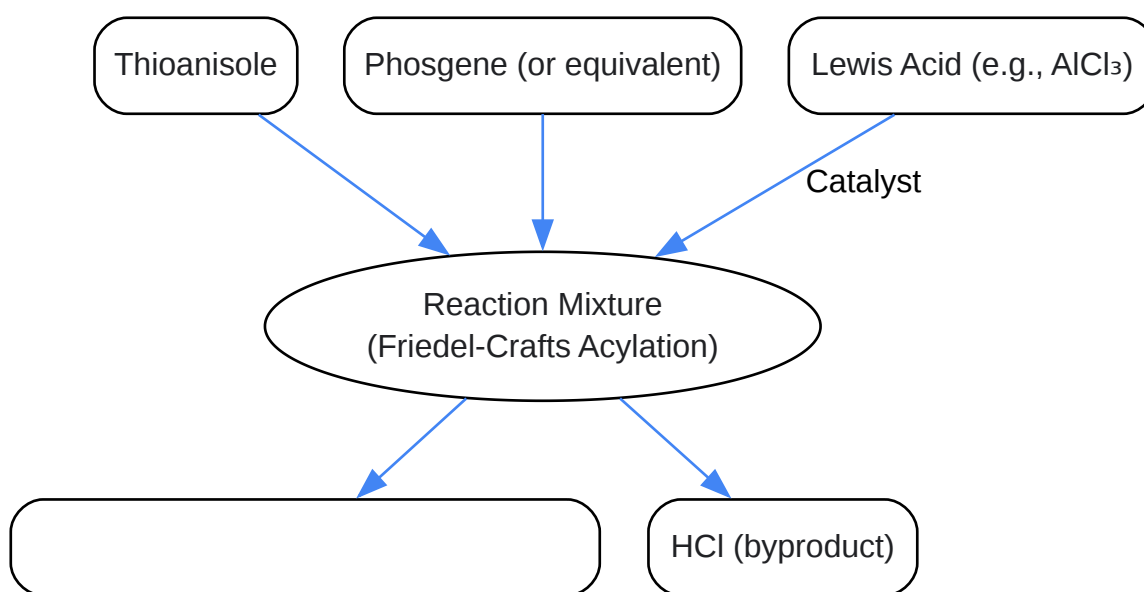
- Thioanisole (2 equivalents)

- Phosgene (COCl_2) or a phosgene equivalent such as triphosgene (1 equivalent)
- Anhydrous Aluminum Chloride (AlCl_3) or another suitable Lewis acid catalyst (2-3 equivalents)
- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Appropriate glassware for reflux and workup

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
- Cool the mixture in an ice bath.
- Slowly add a solution of phosgene or its equivalent in the anhydrous solvent via the dropping funnel.
- To this mixture, add thioanisole dropwise from the dropping funnel while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by dilute hydrochloric acid.
- Separate the organic layer. Extract the aqueous layer with the organic solvent.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Bis(4-methylsulfanylphenyl)methanone**.



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Caption: Proposed synthesis of **Bis(4-methylsulfanylphenyl)methanone**.

Spectroscopic Properties

Experimental spectroscopic data for **Bis(4-methylsulfanylphenyl)methanone** is not available in the searched databases. The following are predicted characteristic spectral features based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the

protons ortho to the methylsulfanyl group. The coupling constant would be typical for ortho-coupling ($J \approx 8$ Hz).

- Methyl Protons: A singlet in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six protons of the two methyl groups.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon: A singlet in the downfield region, characteristic of a ketone carbonyl (typically δ 190-200 ppm).
- Aromatic Carbons: Several signals in the aromatic region (typically δ 120-145 ppm). The carbon atoms attached to the sulfur will be shielded compared to those in benzophenone, while the carbons ortho and para to the carbonyl group will be deshielded. The ipso-carbon attached to the carbonyl group will also be in this region.
- Methyl Carbon: A signal in the upfield region (typically δ 15-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch: A strong absorption band characteristic of an aryl ketone (typically in the range of 1640-1660 cm^{-1}).
- C-S Stretch: A weak to medium absorption band (typically in the range of 600-800 cm^{-1}).
- Aromatic C-H Stretch: Absorptions above 3000 cm^{-1} .
- Aromatic C=C Bending: Multiple bands in the fingerprint region (1400-1600 cm^{-1}).

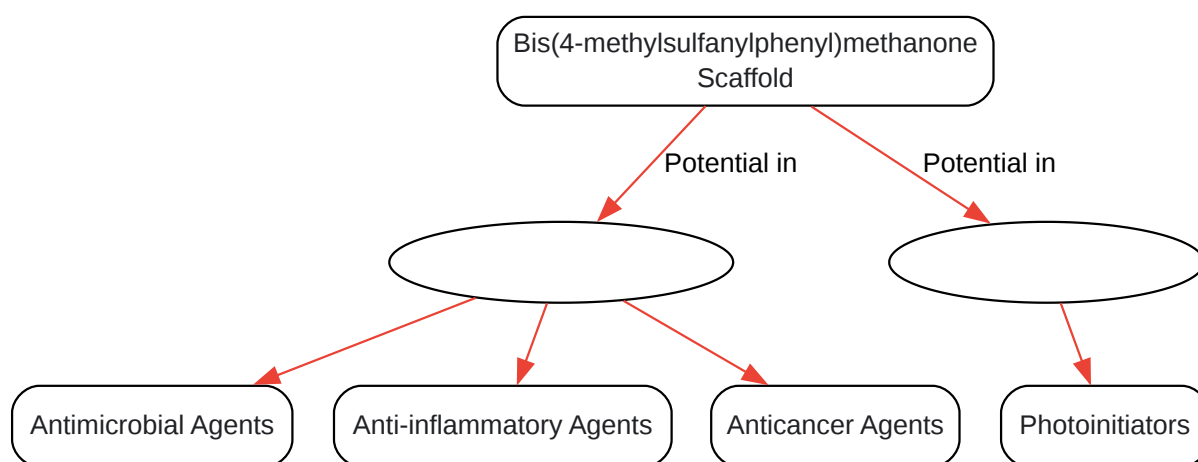
Mass Spectrometry (Predicted)

- Molecular Ion Peak (M^+): An intense peak at $m/z = 274$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Characteristic fragments would be expected from the cleavage of the C-C bond between the carbonyl group and the phenyl rings, leading to ions such as $[\text{C}_6\text{H}_4(\text{SCH}_3)]^+$ ($m/z = 123$) and $[\text{C}_6\text{H}_4(\text{SCH}_3)\text{CO}]^+$ ($m/z = 151$). Further fragmentation of the methyl group could also be observed.

Potential Applications and Biological Activity

While no specific studies on the biological activity or applications of **Bis(4-methylsulfanylphenyl)methanone** have been identified, the benzophenone scaffold is a common motif in medicinal chemistry and materials science.

- **Drug Development:** Benzophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfur-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates. Therefore, **Bis(4-methylsulfanylphenyl)methanone** could serve as a scaffold for the development of novel therapeutic agents.
- **Materials Science:** Benzophenones are widely used as photoinitiators in polymerization processes. The sulfur atoms in **Bis(4-methylsulfanylphenyl)methanone** could potentially influence its photochemical properties and its performance in such applications.



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